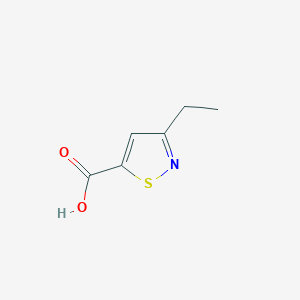
2-(2-Methoxypyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a propanoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxypyridine.
Alkylation: The 2-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(2-Methoxypyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and propanoic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypyridin-4-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Methylpyridin-4-yl)propanoic acid: Contains a methyl group instead of a methoxy group.
2-(2-Ethoxypyridin-4-yl)propanoic acid: Features an ethoxy group in place of the methoxy group.
Uniqueness
2-(2-Methoxypyridin-4-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinct functional group can affect the compound’s solubility, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-6(9(11)12)7-3-4-10-8(5-7)13-2/h3-6H,1-2H3,(H,11,12) |
InChI Key |
GJAIXUZVULYTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)







![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)



